molecular formula C8H12ClN3O3 B6322003 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid HCl CAS No. 1824293-17-5

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid HCl

Cat. No. B6322003
CAS RN: 1824293-17-5
M. Wt: 233.65 g/mol
InChI Key: YISFTPRYGQSAEE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of acetic acid, which is a simple carboxylic acid . It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a dimethylamino group, which is a common functional group in organic chemistry .

Scientific Research Applications

Corrosion Inhibition

A study by Chadli et al. (2017) synthesized aza-pseudopeptides, including compounds with structural similarities to the specified chemical, and tested their efficacy as corrosion inhibitors for mild steel in acidic environments. The compounds showed significant inhibition effects, with their efficiencies increasing at higher concentrations. This research demonstrates the potential application of such chemicals in protecting metals against corrosion, particularly in industrial settings where acid corrosion is a concern (Chadli et al., 2017).

Organic Synthesis and Library Generation

Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the specified chemical, in alkylation and ring closure reactions. This work aimed to generate a structurally diverse library of compounds, highlighting the utility of such chemicals in organic synthesis to create a wide array of potentially bioactive molecules (Roman, 2013).

Heterocyclic Compound Synthesis

Bevk et al. (2001) discussed the synthesis and transformations of a compound with a similar structure, focusing on reactions with various amines and hydrazines. This research underscores the chemical's versatility in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Bevk et al., 2001).

Antimicrobial Activity

Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, structurally related to the specified chemical, and evaluated their antimicrobial activity. This study indicates the potential application of such compounds in developing new antimicrobial agents (Čačić et al., 2006).

Chemotherapeutic Tools

Pellei et al. (2023) described the synthesis of novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, similar to the specified chemical. These complexes exhibited significant antitumor activity, particularly against small-cell lung carcinoma cells, suggesting the chemical's relevance in developing new chemotherapeutic agents (Pellei et al., 2023).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many acetic acid derivatives are corrosive and can cause burns on contact with skin .

properties

IUPAC Name

2-[3-(dimethylamino)-2-oxopyrazin-1-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c1-10(2)7-8(14)11(4-3-9-7)5-6(12)13;/h3-4H,5H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFTPRYGQSAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN(C1=O)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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